molecular formula C6H6O5 B6251642 (2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis CAS No. 2043-98-3

(2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis

Cat. No.: B6251642
CAS No.: 2043-98-3
M. Wt: 158.11 g/mol
InChI Key: VRDWCLRWRUCGPB-ZXZARUISSA-N
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Description

(2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis is a chiral compound with significant interest in organic chemistry due to its unique structural properties and potential applications. This compound features a dihydrofuran ring with two carboxylic acid groups positioned at the 2 and 5 positions in a cis configuration. The stereochemistry of this compound is defined by the (2R,5S) configuration, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a dihydroxy acid, under acidic conditions to form the dihydrofuran ring. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid to promote cyclization and dehydration reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of solid-supported catalysts or continuous flow reactors. These methods can enhance the yield and purity of the product while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce diols. Substitution reactions can result in a wide range of derivatives, such as esters or amides .

Scientific Research Applications

(2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis involves its interaction with various molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards enzymes and receptors. The dihydrofuran ring and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis is unique due to its specific stereochemistry and the presence of the dihydrofuran ring.

Properties

CAS No.

2043-98-3

Molecular Formula

C6H6O5

Molecular Weight

158.11 g/mol

IUPAC Name

(2S,5R)-2,5-dihydrofuran-2,5-dicarboxylic acid

InChI

InChI=1S/C6H6O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-4H,(H,7,8)(H,9,10)/t3-,4+

InChI Key

VRDWCLRWRUCGPB-ZXZARUISSA-N

Isomeric SMILES

C1=C[C@H](O[C@H]1C(=O)O)C(=O)O

Canonical SMILES

C1=CC(OC1C(=O)O)C(=O)O

Purity

95

Origin of Product

United States

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